molecular formula C10H5BrF3NO2 B1414419 Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate CAS No. 1805595-02-1

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1414419
CAS No.: 1805595-02-1
M. Wt: 308.05 g/mol
InChI Key: PIBWQMMJAZOTJT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H4BrF3NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amines .

Scientific Research Applications

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties due to the trifluoromethyl group.

    Industry: Utilized in the production of agrochemicals and materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-(trifluoromethyl)benzoate
  • Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
  • Methyl 2-bromo-5-chlorobenzoate

Comparison: Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine, cyano, and trifluoromethyl groups on the benzoate ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .

Properties

IUPAC Name

methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(4-15)8(11)3-7(6)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBWQMMJAZOTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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